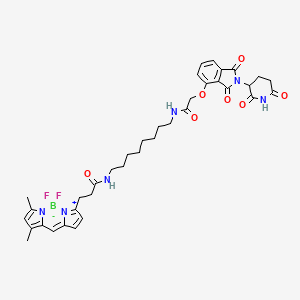

BODIPY FL thalidomide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

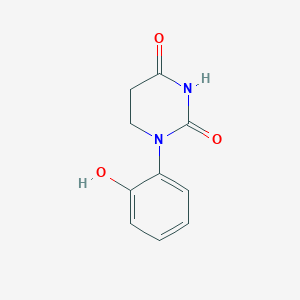

BODIPY FL thalidomide: is a high-affinity fluorescent probe designed for the human cereblon protein. It is a conjugate of the fluorescent dye BODIPY FL and the drug thalidomide. This compound is particularly significant in the field of chemical biology due to its application in time-resolved fluorescence resonance energy transfer (TR-FRET) assays, which are used to study protein-ligand interactions .

Preparation Methods

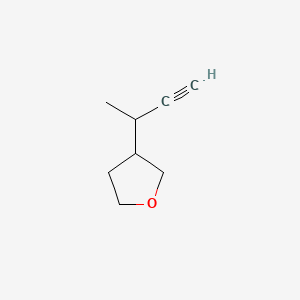

Synthetic Routes and Reaction Conditions: The synthesis of BODIPY FL thalidomide involves the conjugation of BODIPY FL dye with thalidomide. The process typically starts with the preparation of BODIPY FL, which is synthesized through a series of reactions involving boron-dipyrromethene. Thalidomide is then chemically linked to BODIPY FL through a linker, often an oxyacetamide-alkyl chain, to form the final compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis of the individual components (BODIPY FL and thalidomide) followed by their conjugation under controlled conditions. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: BODIPY FL thalidomide primarily undergoes substitution reactions during its synthesis. The thalidomide moiety can also undergo isomerization, which can affect its binding affinity and activity .

Common Reagents and Conditions:

Substitution Reactions: These reactions typically involve the use of nucleophilic reagents to introduce the thalidomide moiety into the BODIPY FL structure.

Isomerization: This process can occur under various conditions, including changes in pH and temperature

Major Products: The major product of these reactions is the this compound conjugate, which exhibits high affinity for the cereblon protein and is used in TR-FRET assays .

Scientific Research Applications

Chemistry: BODIPY FL thalidomide is used as a fluorescent probe in various chemical assays to study protein-ligand interactions. Its high sensitivity and selectivity make it an invaluable tool for characterizing cereblon ligands .

Biology: In biological research, this compound is employed to investigate the role of cereblon in protein degradation pathways. It helps in understanding the molecular mechanisms underlying various biological processes .

Medicine: The compound is used in the development of molecular glues and proteolysis-targeting chimeras (PROTACs), which have therapeutic implications for diseases such as cancer and neurodegenerative disorders .

Industry: In the pharmaceutical industry, this compound is utilized in high-throughput screening assays to identify potential drug candidates that target cereblon .

Mechanism of Action

BODIPY FL thalidomide exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the degradation of target proteins through the ubiquitin-proteasome pathway. The compound’s high affinity for cereblon allows for the sensitive detection of cereblon ligands in TR-FRET assays .

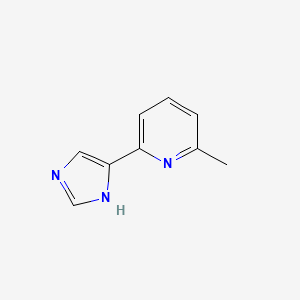

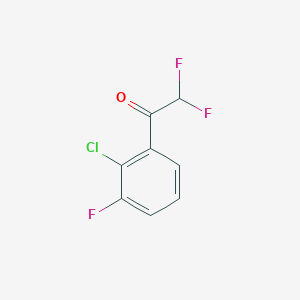

Comparison with Similar Compounds

Thalidomide: The parent compound, used for its immunomodulatory and anti-inflammatory properties.

Lenalidomide and Pomalidomide: Analogues of thalidomide with enhanced therapeutic efficacy and reduced side effects.

BODIPY Dyes: A class of fluorescent dyes used in various imaging and sensing applications

Uniqueness: BODIPY FL thalidomide is unique due to its dual functionality as a fluorescent probe and a cereblon ligand. This dual role allows it to be used in both imaging and functional assays, providing a versatile tool for scientific research .

Properties

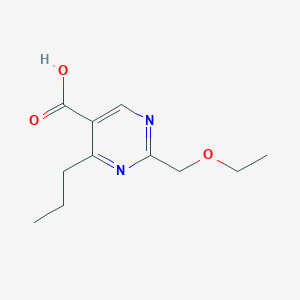

Molecular Formula |

C37H43BF2N6O7 |

|---|---|

Molecular Weight |

732.6 g/mol |

IUPAC Name |

3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octyl]propanamide |

InChI |

InChI=1S/C37H43BF2N6O7/c1-23-20-24(2)45-29(23)21-26-13-12-25(46(26)38(45,39)40)14-16-31(47)41-18-7-5-3-4-6-8-19-42-33(49)22-53-30-11-9-10-27-34(30)37(52)44(36(27)51)28-15-17-32(48)43-35(28)50/h9-13,20-21,28H,3-8,14-19,22H2,1-2H3,(H,41,47)(H,42,49)(H,43,48,50) |

InChI Key |

CJILTFJYYOHLGA-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C)C)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13572995.png)